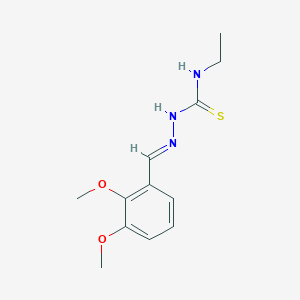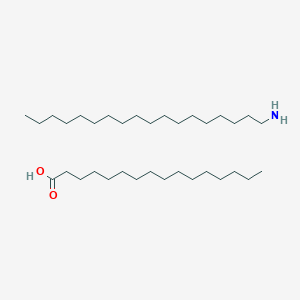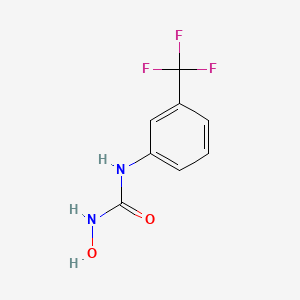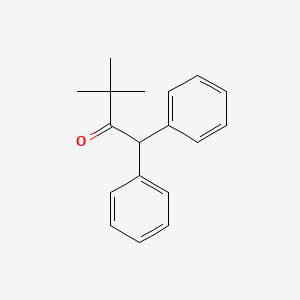
2,3-Dimethoxybenzaldehyde N-ethylthiosemicarbazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethoxybenzaldehyde N-ethylthiosemicarbazone is a chemical compound with the molecular formula C12H17N3O2S and a molecular weight of 267.35 g/mol . This compound is part of a class of thiosemicarbazones, which are known for their diverse biological activities and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethoxybenzaldehyde N-ethylthiosemicarbazone typically involves the reaction of 2,3-dimethoxybenzaldehyde with N-ethylthiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The product is then purified through recrystallization.
Industrial Production Methods
化学反应分析
Types of Reactions
2,3-Dimethoxybenzaldehyde N-ethylthiosemicarbazone can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiosemicarbazone moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Various nucleophiles such as amines or alcohols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学研究应用
2,3-Dimethoxybenzaldehyde N-ethylthiosemicarbazone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit certain enzymes and pathways.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2,3-Dimethoxybenzaldehyde N-ethylthiosemicarbazone involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes, which can lead to the disruption of cellular processes in microorganisms and cancer cells . The compound’s thiosemicarbazone moiety is crucial for its biological activity, allowing it to chelate metal ions and interfere with metal-dependent enzymes.
相似化合物的比较
Similar Compounds
- 3,4-Dimethoxybenzaldehyde N-ethylthiosemicarbazone
- 2,4-Dihydroxybenzaldehyde N-ethylthiosemicarbazone
- 2-Methoxybenzaldehyde N-ethylthiosemicarbazone
- 2,3-Dichlorobenzaldehyde N-ethylthiosemicarbazone
Uniqueness
2,3-Dimethoxybenzaldehyde N-ethylthiosemicarbazone is unique due to its specific substitution pattern on the benzaldehyde ring, which can influence its reactivity and biological activity. The presence of two methoxy groups at the 2 and 3 positions can enhance its ability to interact with biological targets and improve its solubility in organic solvents .
属性
CAS 编号 |
485789-99-9 |
|---|---|
分子式 |
C12H17N3O2S |
分子量 |
267.35 g/mol |
IUPAC 名称 |
1-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-3-ethylthiourea |
InChI |
InChI=1S/C12H17N3O2S/c1-4-13-12(18)15-14-8-9-6-5-7-10(16-2)11(9)17-3/h5-8H,4H2,1-3H3,(H2,13,15,18)/b14-8+ |
InChI 键 |
DAZBCANHUCNEJC-RIYZIHGNSA-N |
手性 SMILES |
CCNC(=S)N/N=C/C1=C(C(=CC=C1)OC)OC |
规范 SMILES |
CCNC(=S)NN=CC1=C(C(=CC=C1)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![dimethyl (1S,10bR)-3-acetyl-1,7,8,9,10,10b-hexahydropyrrolo[2,1-a]phthalazine-1,2-dicarboxylate](/img/structure/B11958554.png)



![N-[2-(1,3-benzodioxol-5-yl)ethyl]formamide](/img/structure/B11958584.png)

![[(1R,2S)-2-bromo-1-methyl-2-phenylethyl]benzene](/img/structure/B11958594.png)


![Benzenesulfonamide, N-[(butylamino)carbonyl]-4-chloro-](/img/structure/B11958623.png)


